molecular formula C8H7NO2 B13632785 3-Oxo-3-(pyridin-2-YL)propanal

3-Oxo-3-(pyridin-2-YL)propanal

Cat. No.: B13632785
M. Wt: 149.15 g/mol
InChI Key: GEBRBSFLVJNCLU-UHFFFAOYSA-N
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Description

3-Oxo-3-(pyridin-2-yl)propanal is a heterocyclic aldehyde featuring a pyridine ring conjugated with a β-ketoaldehyde moiety. Its structure combines the electron-deficient nature of the pyridine ring with the reactive aldehyde and ketone groups, making it a versatile intermediate in organic synthesis. The compound is frequently employed in the construction of complex heterocyclic systems, such as ethanoanthracenes and porphyrin derivatives . For instance, it serves as a key precursor in Diels-Alder reactions to synthesize 9,10-dihydro-9,10-[3,4]epipyrroloanthracene-12,14-diones, which are studied for their biochemical properties .

Properties

Molecular Formula

C8H7NO2

Molecular Weight

149.15 g/mol

IUPAC Name

3-oxo-3-pyridin-2-ylpropanal

InChI

InChI=1S/C8H7NO2/c10-6-4-8(11)7-3-1-2-5-9-7/h1-3,5-6H,4H2

InChI Key

GEBRBSFLVJNCLU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C(=O)CC=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Oxo-3-(pyridin-2-YL)propanal can be achieved through several methods. One common approach involves the reaction of 2-pyridinecarboxaldehyde with an appropriate reagent to introduce the oxo group at the third position. For instance, the reaction of 2-pyridinecarboxaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide can yield 3-Oxo-3-(pyridin-2-YL)propanal .

Industrial Production Methods

Industrial production of 3-Oxo-3-(pyridin-2-YL)propanal typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

3-Oxo-3-(pyridin-2-YL)propanal undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted pyridine derivatives .

Scientific Research Applications

3-Oxo-3-(pyridin-2-YL)propanal has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Oxo-3-(pyridin-2-YL)propanal involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. For example, it may inhibit enzymes involved in metabolic pathways or interact with receptors to modulate cellular signaling .

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Functional Groups
3-Oxo-3-(pyridin-2-yl)propanal C₈H₇NO₂ 149.15 (calc.) Not provided Aldehyde, ketone, pyridine
3-Oxo-3-(thiophen-2-yl)propanal C₇H₆O₂S 154.19 213527-36-7 Aldehyde, ketone, thiophene
3-Oxo-3-(pyridin-2-yl)propanoic acid C₈H₇NO₃ 165.14 4939-97-3 Carboxylic acid, ketone, pyridine
Methyl 3-oxo-3-(pyridin-2-yl)propanoate C₉H₉NO₃ 179.17 75418-74-5 Ester, ketone, pyridine
3-Oxo-3-(pyridin-2-yl)propanenitrile C₈H₆N₂O 146.15 54123-21-6 Nitrile, ketone, pyridine

Key Observations :

  • Heterocyclic Substituents : Replacing pyridine with thiophene (e.g., 3-Oxo-3-(thiophen-2-yl)propanal) introduces sulfur, altering electronic properties and reactivity. Thiophene derivatives exhibit enhanced π-conjugation, favoring applications in materials science, whereas pyridine variants are more polar and basic .
  • Functional Group Modifications: The aldehyde group in 3-Oxo-3-(pyridin-2-yl)propanal enables nucleophilic additions (e.g., forming Schiff bases) and participation in condensation reactions . The ester in methyl 3-oxo-3-(pyridin-2-yl)propanoate enhances stability against oxidation compared to the aldehyde, making it suitable for prolonged storage and stepwise syntheses . The nitrile group in 3-Oxo-3-(pyridin-2-yl)propanenitrile offers reactivity toward nucleophiles (e.g., forming amidines or tetrazoles) .

Key Observations :

  • 3-Oxo-3-(pyridin-2-yl)propanal is pivotal in forming fused heterocycles via [4+2] cycloadditions, as seen in the synthesis of epipyrroloanthracenes .
  • Ester derivatives are utilized in multi-step syntheses due to their stability, such as in the preparation of indolizine-2-carbaldehydes under aminocatalytic conditions .

Physicochemical Properties

  • Solubility : Pyridine derivatives generally exhibit higher water solubility compared to thiophene analogs due to the basic nitrogen atom, which facilitates hydrogen bonding.
  • Thermal Stability : The aldehyde group in 3-Oxo-3-(pyridin-2-yl)propanal may render it prone to decomposition under prolonged heating, whereas ester and nitrile derivatives show greater thermal resilience .
  • Spectroscopic Data: ¹H NMR: The aldehyde proton in 3-Oxo-3-(pyridin-2-yl)propanal resonates at ~9.8–10.2 ppm, distinct from the ester methyl group (δ ~3.7 ppm) in methyl 3-oxo-3-(pyridin-2-yl)propanoate . HRMS: Ethanoanthracene derivatives synthesized from 3-Oxo-3-(pyridin-2-yl)propanal show precise mass matches (e.g., C₃₂H₂₂Cl₂NO₃: calc. 551.0935, found 551.0924) .

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